molecular formula C17H17N3OS2 B2472320 3-(3-methylthiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide CAS No. 2034425-40-4

3-(3-methylthiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide

Cat. No.: B2472320
CAS No.: 2034425-40-4
M. Wt: 343.46
InChI Key: RHFRUMVKCYGRFX-UHFFFAOYSA-N
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Description

3-(3-methylthiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide is a complex organic compound featuring a thiophene ring, a pyrazine ring, and a propanamide group

Preparation Methods

The synthesis of 3-(3-methylthiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the thiophene ring: Starting with a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.

    Attachment of the pyrazine ring: The pyrazine ring can be introduced via nucleophilic substitution or coupling reactions.

    Formation of the propanamide group:

Industrial production methods would involve scaling up these reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

3-(3-methylthiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions (e.g., reflux, inert atmosphere).

Scientific Research Applications

3-(3-methylthiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient due to its unique structural features.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

    Biological Studies: It can be used in biochemical assays to study its interaction with biological targets, potentially leading to the discovery of new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(3-methylthiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 3-(3-methylthiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide include other thiophene and pyrazine derivatives. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties. For example:

    Thiophene derivatives: Compounds like 2-acetylthiophene or 3-bromothiophene.

    Pyrazine derivatives: Compounds like 2,3-dimethylpyrazine or 2,5-dimethylpyrazine.

The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse applications in various scientific fields.

Properties

IUPAC Name

3-(3-methylthiophen-2-yl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c1-12-6-10-23-14(12)4-5-16(21)20-11-13-17(19-8-7-18-13)15-3-2-9-22-15/h2-3,6-10H,4-5,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFRUMVKCYGRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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